

Spinraza® (nusinersen) Intrathecal Administration: Application Notes and Protocols for Research

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Compound of Interest		
Compound Name:	Spinraza	
Cat. No.:	B3181795	Get Quote

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Introduction

Spinraza® (nusinersen) is an antisense oligonucleotide (ASO) indicated for the treatment of spinal muscular atrophy (SMA).[1][2][3] It is designed to target the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) to increase the production of full-length, functional survival motor neuron (SMN) protein.[1][4][5] The deficiency of SMN protein is the underlying cause of the progressive muscle weakness and atrophy characteristic of SMA.[6] Nusinersen is administered intrathecally, directly into the cerebrospinal fluid (CSF), to ensure its distribution to the central nervous system (CNS), where motor neurons reside.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in the intrathecal administration of nusinersen for preclinical research purposes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the clinical and a representative preclinical administration of nusinersen.

Table 1: Clinical Dosing and Administration Schedule of **Spinraza**®[3][7][8]



Parameter	Loading Doses	Maintenance Doses
Dosage	12 mg (5 mL)	12 mg (5 mL)
Frequency	4 doses: Day 0, Day 14, Day 28, Day 63	Once every 4 months
Administration Route	Intrathecal (lumbar puncture)	Intrathecal (lumbar puncture)
Administration Time	1 to 3 minutes (bolus injection)	1 to 3 minutes (bolus injection)
CSF Removal	5 mL prior to injection	5 mL prior to injection

Table 2: Representative Preclinical Dosing in a Severe SMA Mouse Model[9]

Parameter	Value
Animal Model	Severe SMA mice (e.g., SMNΔ7)
Dosage	4 μg
Administration Route	Intracerebroventricular (ICV) bolus injection
Timing of Administration	Postnatal Day 0 (PND0)
Observed Efficacy	Increased body weight, improved motor function (righting reflex, grip strength), increased survival
Effective Tissue Concentration	2-10 μg/g in spinal cord tissue

Experimental Protocols

Protocol 1: Intrathecal Administration of Nusinersen in Neonatal Mice (P1)

This protocol describes a method for intrathecal injection in neonatal mice, a common animal model for SMA research.

Materials:

• Nusinersen solution (or appropriate ASO for research)

Methodological & Application





- Sterile, preservative-free saline for dilution (if required)
- 30-gauge, ½-inch hypodermic needle attached to a Hamilton syringe
- · Cold light source
- Small animal anesthesia system (e.g., isoflurane)
- · Heating pad
- 70% ethanol
- Gauze pads

Procedure:

- · Animal Preparation:
 - Anesthetize the P1 mouse pup using isoflurane. Anesthesia induction is typically rapid at this age.
 - Place the pup in a prone position on a heating pad to maintain body temperature.
- Injection Site Identification:
 - The injection site is between the L5 and L6 vertebrae.[10] This can be located by identifying the iliac crests; the L5-L6 intervertebral space is just caudal to this landmark.
 - A cold light source can be used to transilluminate the spine and visualize the vertebral spaces.
- Injection:
 - Clean the injection site with 70% ethanol.
 - Hold the pup firmly to prevent movement.
 - Insert the 30-gauge needle at a slight angle into the intervertebral space. A slight flick of the tail is often observed upon successful entry into the intrathecal space.



- Slowly inject the desired volume of nusinersen solution.
- Withdraw the needle gently.
- Post-Procedure Care:
 - Monitor the pup for recovery from anesthesia.
 - Return the pup to its dam once it is fully awake and mobile.
 - Observe for any signs of distress or complications.

Protocol 2: Assessment of Nusinersen Efficacy in a Research Setting

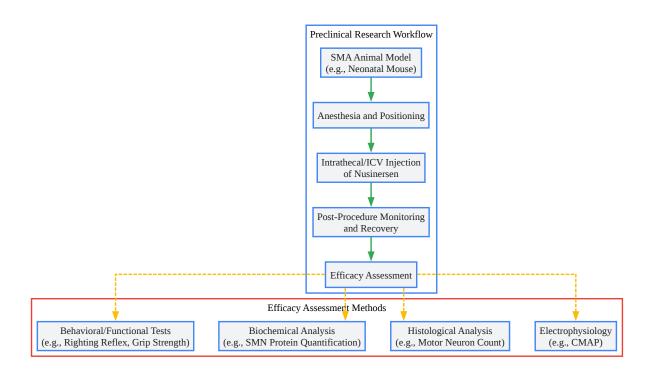
- 1. SMN Protein Quantification (Western Blot):
- Tissue Collection: Euthanize animals at the desired time point and dissect the spinal cord and brain.
- Protein Extraction: Homogenize tissues in RIPA buffer with protease inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Western Blot:
 - Separate protein lysates by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Probe with a primary antibody against SMN protein.
 - Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
 - Incubate with a secondary antibody conjugated to HRP.
 - Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.



- Quantify band intensity to determine relative SMN protein levels.
- 2. Motor Function Assessment:
- Righting Reflex: Place the mouse on its back and record the time it takes to flip over onto all four paws.
- Grip Strength: Use a grip strength meter to measure the peak force generated by the forelimbs and/or hindlimbs.
- Electrophysiology: Compound muscle action potential (CMAP) measurements can be used to assess the functional integrity of motor units.
- 3. Histological Analysis:
- Motor Neuron Counting:
 - Perfuse animals with 4% paraformaldehyde (PFA).
 - Dissect and post-fix the spinal cord in PFA.
 - Cryoprotect the tissue in sucrose solutions.
 - Section the spinal cord on a cryostat.
 - Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., ChAT, SMI-32).
 - Count the number of motor neurons in the ventral horn of the spinal cord.

Visualizations

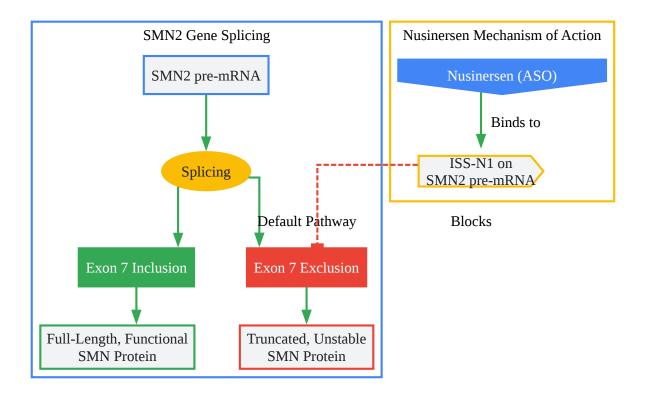




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Caption: Preclinical experimental workflow for intrathecal administration and efficacy assessment of nusinersen.





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Caption: Mechanism of action of nusinersen on SMN2 pre-mRNA splicing.

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